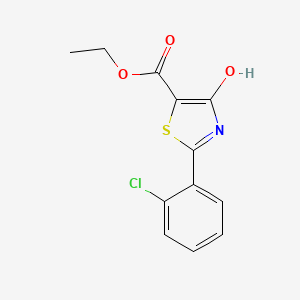

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZWINIFAXHZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654359 | |

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262856-07-5 | |

| Record name | 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Thiobenzamide Intermediate

The key intermediate, 2-(2-chlorophenyl)thiobenzamide, can be synthesized by:

- Starting from 2-chlorobenzonitrile or 2-chlorophenyl derivatives.

- Reaction with diethyldithiophosphoric acid or thioacetamide to introduce the thiobenzamide functionality.

This intermediate is crucial for subsequent cyclization to the thiazole ring.

Cyclization with Ethyl 2-chloroacetoacetate

The thiobenzamide intermediate is reacted with ethyl 2-chloroacetoacetate under reflux conditions in ethanol or another suitable solvent. Typical conditions include:

- Molar ratio: approximately 1:1.1 (thiobenzamide:ethyl 2-chloroacetoacetate).

- Temperature: 65–70°C.

- Reaction time: 3 hours.

- Post-reaction workup involves distillation of ethanol, addition of water, cooling, filtration, and drying.

This step forms the thiazole ring, yielding this compound or its analogs with high yield (up to 98%) and purity.

Nitration and Functional Group Modifications (If Applicable)

For derivatives requiring nitro substitution (e.g., 4-hydroxy-3-nitrophenyl analogs), nitration is performed by:

- Reacting the thiazole intermediate with metal nitrates (e.g., sodium or potassium nitrate) in the presence of acid chlorides such as phosphorus oxychloride (POCl3) and solvents like N,N-dimethylformamide (DMF) or acetonitrile.

- Temperature control is critical, typically maintained between 0–45°C.

- Reaction times vary from 30 minutes to 1 hour.

- Workup includes aqueous-organic extraction, washing with sodium bicarbonate solution, and solvent removal under reduced pressure.

Yields for nitration steps range from 81% to 94%, with purities above 90%.

Representative Experimental Data Table

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Thiobenzamide formation | 2-chlorobenzonitrile + diethyldithiophosphoric acid | Reflux | 3 | ~95 | >95 | Intermediate for cyclization |

| Cyclization | Thiobenzamide + ethyl 2-chloroacetoacetate in ethanol | 65–70 | 3 | 98 | >98 | Formation of thiazole ring |

| Nitration (if applicable) | Thiazole + metal nitrate + POCl3 in DMF/acetonitrile | 0–45 | 0.5–1 | 81–94 | 91–93 | Electrophilic substitution on phenyl ring |

Research Findings and Optimization Notes

- The use of metal nitrates (sodium or potassium nitrate) with acid chlorides in DMF or acetonitrile provides efficient nitration with good yields and selectivity.

- Temperature control during nitration is essential to avoid side reactions and degradation.

- The cyclization step is highly efficient when ethanol is used as solvent, and reaction temperature is maintained around 65–70°C.

- Purification typically involves crystallization or filtration after aqueous workup, yielding high-purity products suitable for further applications.

- Alternative acid chlorides such as thionyl chloride, oxalyl chloride, cyanuric chloride, and isocyanuric chloride can be employed depending on availability and desired reaction kinetics.

- The process is scalable and amenable to industrial synthesis with appropriate solvent recovery and waste management.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar thiazole structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has shown potential against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.

- Anti-inflammatory Effects : The compound's structural characteristics may allow it to modulate inflammatory pathways effectively.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of thiazoles could inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties due to its structural characteristics .

- Antimicrobial Activity : Research indicated that thiazole-based compounds showed significant activity against Gram-positive and Gram-negative bacteria. This compound was evaluated in this context and exhibited promising results .

- Inflammation Studies : Investigations into the anti-inflammatory effects of thiazoles have shown that they can modulate cytokine production, suggesting potential therapeutic applications for this compound in inflammatory diseases .

Mechanism of Action

The mechanism by which Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate exerts its effects is not fully understood but is believed to involve:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Ethyl 2-(4-Fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 2089257-57-6)

- Structure : Features a 4-fluoro-3-methylphenyl group at position 2 and a methyl group at position 4.

- Molecular Formula: C₁₄H₁₄FNO₂S (Molar mass: 279.33 g/mol).

- Key Differences: Fluorine’s electronegativity increases lipophilicity compared to chlorine.

2.2. Substituent Variations on the Aromatic Ring

Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-02-3)

- Structure: Contains a 3-cyano-4-hydroxyphenyl group at position 2 and a methyl group at position 4.

- Molecular Formula : C₁₄H₁₃N₂O₃S (Molar mass: 295.33 g/mol ).

- Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility. Dual functional groups (cyano and hydroxy) enable diverse reactivity, such as nitrile reduction or ester hydrolysis .

Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161798-01-2)

- Structure : Substitutes chlorine with a formyl group adjacent to the hydroxy group on the phenyl ring.

- Molecular Formula: C₁₄H₁₃NO₄S (Molar mass: 295.32 g/mol).

- Key Differences :

2.3. Functional Group Reactivity and Stability

- Hydroxy Group (Target Compound) :

- Enables hydrogen bonding, increasing melting point and aqueous solubility.

- Susceptible to esterification or etherification reactions.

- Amino Group (CAS: 440107-93-7): Participates in diazotization or Schiff base formation. Higher basicity compared to the hydroxy group .

- Ester Group (Common in All Analogs) :

2.4. Physicochemical Properties

Biological Activity

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS No. 262856-07-5) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10ClNO3S

- Molecular Weight : 283.73 g/mol

- CAS Number : 262856-07-5

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various thiazole derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli, revealing that compounds with specific substitutions exhibited enhanced antimicrobial efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Ethyl 2-(N-substituted phenyl) sulfamoyl thiazole derivatives | 16 | High |

2. Anticancer Activity

The thiazole moiety is recognized for its potential in anticancer drug development. This compound has been studied for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency against specific cell lines .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

3. Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. This compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Modulation of Immune Response : Its anti-inflammatory effects may be mediated by the downregulation of NF-kB signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Study : A recent investigation found that the compound exhibited moderate antimicrobial activity against Bacillus subtilis and Aspergillus niger, with promising results for derivatives containing electron-withdrawing groups .

- Cytotoxicity Assays : In a comparative study involving multiple thiazole derivatives, this compound demonstrated significant cytotoxic effects against Jurkat and A-431 cells, outperforming some standard chemotherapeutic agents .

- Inflammation Model : In vitro experiments using macrophage cell lines showed that the compound could reduce the production of TNF-alpha and IL-6 upon inflammatory stimulation, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, analogous thiazole derivatives are prepared by reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted benzaldehydes under acidic conditions . Key parameters include:

- Temperature control : Optimal cyclization occurs at 80–100°C.

- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency.

- Catalysts : Use of acetic acid or p-toluenesulfonic acid improves reaction rates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields high-purity products .

Q. How can researchers determine solubility and thermal stability under varying conditions?

- Methodological Answer :

- Solubility : Use shake-flask methods in solvents like water, ethanol, or DMSO at 25°C, followed by HPLC-UV quantification (λ = 254 nm). For related thiazoles, solubility in water is typically <1 g/L, while ethanol enhances dissolution (~20–50 g/L) .

- Thermal stability : Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Melting points (e.g., ~40–60°C for analogs) are determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving structural ambiguities using X-ray crystallography?

- Methodological Answer :

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K. For the title compound, triclinic space group P1 with unit cell parameters a = 7.658 Å, b = 7.736 Å, c = 31.462 Å is typical for thiazole derivatives .

- Refinement : Employ SHELXL-2018 for structure solution. Key steps include:

- Hydrogen placement : Geometrically position H atoms using riding models (C–H = 0.93–0.97 Å).

- Displacement parameters : Refine anisotropic thermal parameters for non-H atoms.

- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and data-to-parameter ratios >10:1 .

Q. How should researchers analyze discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- NMR conflicts : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-311+G(d,p)). For example, thiazole ring protons resonate at δ 7.2–8.5 ppm, while ester carbonyls appear at ~165–170 ppm in C NMR .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 299.03 for C₁₃H₁₁ClNO₃S). Discrepancies >2 ppm suggest isotopic impurities or adduct formation .

- IR validation : Match carbonyl stretches (1700–1750 cm⁻¹) and hydroxyl bands (3200–3600 cm⁻¹) to functional groups .

Key Notes

- Synthesis Optimization : Replace chlorophenyl groups with electron-withdrawing substituents (e.g., nitro) to enhance reactivity in cyclocondensation .

- Crystallography Pitfalls : Twinning or poor crystal quality can be mitigated by slow evaporation from ethanol/water (1:1) at 4°C .

- Analytical Cross-Validation : Combine XRD, NMR, and HR-MS to resolve tautomeric or conformational ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.